Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 4-Chloro-N,N-diethylbenzenesulfonamide
Whitepaper: Structural, Physicochemical, and Synthetic Profiling of 4-Chloro-N,N-diethylbenzenesulfonamide
Executive Summary
In contemporary medicinal chemistry and agrochemical development, sulfonamides serve as privileged pharmacophores due to their metabolic stability, hydrogen-bonding capacity, and predictable pharmacokinetic profiles. 4-Chloro-N,N-diethylbenzenesulfonamide (CAS: 6419-71-2) [1] represents a highly versatile building block. The presence of a para-chloro substituent provides a robust handle for transition-metal-catalyzed cross-coupling reactions, while the N,N-diethyl moiety introduces specific steric bulk and lipophilicity that heavily influence target protein binding and cellular permeability.
This technical guide provides an authoritative synthesis of the molecular properties, causal mechanistic behaviors, and validated experimental protocols for the synthesis and application of 4-chloro-N,N-diethylbenzenesulfonamide.
Chemical Structure & Molecular Profile
The structural architecture of 4-chloro-N,N-diethylbenzenesulfonamide is defined by a central benzenesulfonamide core, functionalized at the para position with a chlorine atom and fully substituted at the sulfonamide nitrogen with two ethyl groups.
Quantitative Physicochemical Data
The following table summarizes the core physicochemical properties critical for formulation and synthetic planning [1, 2]:
| Property | Value / Description |
| Chemical Name | 4-Chloro-N,N-diethylbenzenesulfonamide |
| CAS Registry Number | 6419-71-2 |
| Molecular Formula | C10H14ClNO2S |
| Molecular Weight | 247.74 g/mol |
| SMILES String | CCN(CC)S(=O)(=O)c1ccc(Cl)cc1 |
| Physical State | Solid / Crystalline powder |
| Solubility Profile | Soluble in DCM, THF, DMF; Insoluble in water |
| Lipophilicity (XLogP3 approx.) | ~2.8 - 3.2 (Enhances membrane permeability) |
Structure-Property Causality
The N,N-diethyl substitution eliminates the acidic sulfonamide proton found in primary and secondary sulfonamides. This lack of a hydrogen-bond donor fundamentally alters the molecule's interaction with biological targets, often shifting its role from a primary pharmacophore (like the classic antibacterial sulfa drugs) to a lipophilic anchor or an allosteric modulator [3]. Furthermore, the electron-withdrawing nature of the sulfonyl group activates the para-C-Cl bond toward specific oxidative addition pathways in organometallic chemistry, making it an excellent electrophile for cross-coupling.
Synthesis Workflow & Experimental Protocol
The preparation of 4-chloro-N,N-diethylbenzenesulfonamide relies on a nucleophilic acyl substitution pathway. The reaction between 4-chlorobenzenesulfonyl chloride and diethylamine is highly exothermic. Controlling the reaction temperature is critical to prevent the competitive hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, especially if trace moisture is present.
Step-by-Step Synthesis Protocol
Objective: To synthesize 4-chloro-N,N-diethylbenzenesulfonamide with >98% purity. Self-Validating Principle: The protocol utilizes an acidic aqueous workup. Because the product is a tertiary sulfonamide (neutral under mildly acidic conditions), it remains in the organic phase, while any unreacted diethylamine is protonated and partitioned into the aqueous waste, ensuring high crude purity.
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Reaction Setup:
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Equip a flame-dried 250 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.
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Dissolve 4-chlorobenzenesulfonyl chloride (10.0 mmol, 2.11 g) in anhydrous dichloromethane (DCM, 50 mL).
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Temperature Control:
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Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: Low temperature mitigates the exothermic nucleophilic attack, suppressing side reactions.
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Nucleophile Addition:
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Add triethylamine (12.0 mmol, 1.67 mL) to act as an HCl scavenger.
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Slowly add diethylamine (11.0 mmol, 1.14 mL) dropwise over 10 minutes.
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Reaction Propagation:
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Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours. Monitor the reaction via TLC (Hexane:EtOAc 4:1) or GC-MS until the sulfonyl chloride is completely consumed.
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Aqueous Quench & Workup:
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Quench the reaction by adding 20 mL of cold distilled water.
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Transfer to a separatory funnel. Wash the organic layer successively with 1.0 M HCl (2 × 20 mL) to remove unreacted amines, followed by saturated aqueous NaHCO3 (20 mL) and brine (20 mL).
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Isolation:
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Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator to yield the product as a crystalline solid.
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Caption: Nucleophilic acyl substitution workflow for synthesizing 4-chloro-N,N-diethylbenzenesulfonamide.
Applications in Advanced Cross-Coupling Reactions
Beyond its direct use as a pharmaceutical intermediate, 4-chloro-N,N-diethylbenzenesulfonamide is a highly valuable substrate in modern organometallic methodology. Traditionally, aryl chlorides are notoriously inert compared to aryl bromides or iodides. However, the strong electron-withdrawing sulfonamide group activates the C-Cl bond.
Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling
Recent advancements have demonstrated that chlorobenzenesulfonamides can undergo highly efficient cross-coupling with alkyl Grignard reagents using inexpensive, non-toxic iron catalysts [4].
Mechanistic Insight: In this protocol, 4-chloro-N,N-diethylbenzenesulfonamide is reacted with an alkyl Grignard reagent (e.g., ethylmagnesium chloride) in the presence of a catalytic amount of Fe(acac)3. The iron catalyst undergoes in situ reduction to a low-valent active species, which then inserts into the activated C-Cl bond via oxidative addition. Subsequent transmetalation with the Grignard reagent and reductive elimination yields the 4-alkyl-N,N-diethylbenzenesulfonamide. This methodology circumvents the need for expensive palladium or nickel catalysts and avoids toxic phosphine ligands.
Caption: Iron-catalyzed C(sp2)-C(sp3) cross-coupling pathway of chlorobenzenesulfonamides.
References
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National Science Foundation (NSF) Public Access Repository. (n.d.). Iron-Catalyzed C(sp2)–C(sp3) Cross-Coupling of Chlorobenzenesulfonamides with Alkyl Grignard Reagents. Retrieved from [Link]
